molecular formula C11H10ClN3O2S B11118508 5-chloro-2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

5-chloro-2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11118508
M. Wt: 283.73 g/mol
InChI Key: SATQMRWFBJHVPP-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling with Benzamide: The thiadiazole derivative is then coupled with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, and the thiadiazole ring can undergo reduction reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed for the reduction of the thiadiazole ring.

Major Products Formed

    Substitution: Products with different substituents replacing the chloro group.

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced thiadiazole derivatives.

Scientific Research Applications

5-chloro-2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other benzamide derivatives.

Properties

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C11H10ClN3O2S/c1-6-14-15-11(18-6)13-10(16)8-5-7(12)3-4-9(8)17-2/h3-5H,1-2H3,(H,13,15,16)

InChI Key

SATQMRWFBJHVPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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